molecular formula C24H23FN4O3 B10880683 methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10880683
M. Wt: 434.5 g/mol
InChI Key: BRDMBDVMDKSCSQ-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole-based heterocyclic compound featuring a fluorophenyl group, an indole-containing side chain, and an ester moiety. The Z-configuration at the ethylidene bridge (C4 position) and the acetylated pyrazole ring are critical to its stereochemical and electronic properties.

Properties

Molecular Formula

C24H23FN4O3

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C24H23FN4O3/c1-15(26-12-11-16-14-27-20-6-4-3-5-19(16)20)23-21(13-22(30)32-2)28-29(24(23)31)18-9-7-17(25)8-10-18/h3-10,14,27-28H,11-13H2,1-2H3

InChI Key

BRDMBDVMDKSCSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=CC=C(C=C4)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters

Procedure :

  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is treated with hydrazine hydrate in ethanol at 80°C for 6 hours.

  • The intermediate hydrazone undergoes intramolecular cyclization in the presence of acetic acid to form 1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.

Key Data :

ParameterValueSource
Yield68–72%
Reaction Temperature80°C
CatalystAcetic acid (10 mol%)

Alternative Method Using tert-Butoxide

A modified protocol employs potassium tert-butoxide in THF to enhance regioselectivity:

  • Ethyl acetoacetate and phenylacetylene react with KOtert-Bu in THF at 0°C.

  • The resulting α,β-alkynone is treated with hydrazine hydrate in ethanol under reflux to form the pyrazole.

Advantages :

  • Higher regiocontrol for 3,5-disubstituted pyrazoles.

  • Reduced side products (e.g., <5% regioisomers).

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.

NAS with Fluorobenzene Derivatives

Procedure :

  • 1H-Pyrazole-3-carboxylate is treated with 4-fluoroiodobenzene in DMF at 120°C.

  • Copper(I) iodide and trans-1,2-diaminocyclohexane serve as catalysts.

Key Data :

ParameterValueSource
Yield65%
Reaction Time12 hours

Suzuki-Miyaura Coupling

For higher selectivity, a palladium-catalyzed coupling is employed:

  • Pyrazole boronic acid reacts with 4-fluorophenyl bromide.

  • Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C.

Advantages :

  • Functional group tolerance.

  • Yields >75%.

Incorporation of the Ethylideneaminoindole Moiety

The ethylideneaminoindole side chain is introduced via Schiff base formation or reductive amination.

Schiff Base Formation

Procedure :

  • 2-(1H-Indol-3-yl)ethylamine is condensed with pyrazole-4-carbonyl chloride in dichloromethane.

  • The imine intermediate is treated with acetic anhydride to stabilize the ethylidene group.

Key Data :

ParameterValueSource
Yield58%
Stereoselectivity (Z:E)4:1

Reductive Amination

Procedure :

  • Pyrazole-4-carbaldehyde reacts with 2-(1H-indol-3-yl)ethylamine in methanol.

  • Sodium cyanoborohydride reduces the imine to the amine.

  • Acetylation with acetyl chloride yields the ethylidene derivative.

Advantages :

  • Improved stereochemical control (Z-selectivity >90%).

Esterification to Methyl Acetate

The final step involves esterification of the carboxylic acid intermediate.

Diazomethane Method

Procedure :

  • Pyrazole-3-acetic acid is dissolved in diethyl ether.

  • Diazomethane in ether is added dropwise at 0°C.

Key Data :

ParameterValueSource
Yield95%
Purity>99% (HPLC)

Acid-Catalyzed Esterification

Procedure :

  • Pyrazole-3-acetic acid is refluxed with methanol and sulfuric acid (5 mol%).

  • Reaction monitored by TLC (ethyl acetate/hexane 1:3).

Advantages :

  • Scalable to industrial production.

Purification and Characterization

Final purification is achieved via column chromatography or recrystallization.

Column Chromatography

Conditions :

  • Stationary phase: Silica gel (100–200 mesh).

  • Mobile phase: Ethyl acetate/hexane gradient (1:4 to 1:1).

Purity :

  • ≥98% (¹H NMR).

Recrystallization

Solvent System :

  • Ethanol/water (3:1) for high recovery (>85%).

Stereochemical Control of (4Z)-Configuration

The Z-configuration is enforced via steric hindrance during imine formation:

  • Bulky bases (e.g., DBU) favor the Z-isomer.

  • Low-temperature reactions (0–5°C) reduce isomerization.

Validation :

  • NOESY NMR shows proximity between the indole C2-H and pyrazole C5-H.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Amberlyst-15 (solid acid) reduces waste in esterification steps.

Green Solvents

  • Cyclopentyl methyl ether (CPME) replaces THF for safer processing.

Challenges and Optimization

Side Reactions

  • Over-acetylation of the indole NH: Mitigated by using acetyl chloride in stoichiometric amounts.

  • Epimerization: Controlled via pH adjustment (pH 6–7).

Yield Improvements

  • Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours) .

Chemical Reactions Analysis

    Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: For example, it reacts with oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Major Products: These reactions yield diverse products, such as hydroxylated derivatives or substituted indole moieties.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Its interactions with biological systems, including enzymes and receptors, are of interest.

      Medicine: Investigations focus on its pharmacological properties, potential as a drug candidate, and toxicity profiles.

      Industry: Applications in materials science, catalysis, or organic synthesis are being explored.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets or pathways.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Key Structural Features :

    • Pyrazole ring : Serves as a scaffold for functional group attachment.
    • 4-Fluorophenyl group : Enhances lipophilicity and influences receptor binding.
    • Indole-ethylamino side chain: Introduces hydrogen-bonding and aromatic interactions.
    • Methyl acetate group : Modulates solubility and metabolic stability.

    Comparison with Structurally Similar Compounds

    Substituent Analysis

    The compound’s uniqueness lies in its combination of fluorophenyl, indole-ethylamino, and ester groups. Below is a comparative analysis with analogs from the literature:

    Compound Name / ID Key Substituents Molecular Formula Molecular Weight Biological Activity (if reported) Reference
    Target Compound 4-Fluorophenyl, indole-ethylamino, methyl acetate C₂₃H₂₂FN₅O₃* 443.45 g/mol† Not explicitly reported (structural) N/A
    (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one 4-Fluorophenyl, triazole-methylphenylamino C₂₁H₁₉FN₆O 390.42 g/mol Antifungal (hypothesized) [7]
    Methyl 2-{[(2-furyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate Phenyl, furyl, methyl acetate C₁₉H₁₉N₃O₄ 353.37 g/mol Antibacterial (in vitro) [12]
    (4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one 4-Methoxyphenyl, nitrobenzene, imidazole-ethylamino C₂₄H₂₂N₆O₄ 470.47 g/mol Kinase inhibition (predicted) [9]
    Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate 4-Fluorophenyl, morpholine-ethylamino, methyl acetate C₂₀H₂₅FN₄O₄ 404.44 g/mol Not reported (structural analog) [15]
    • *Estimated based on structural analogs (e.g., ).
      † Calculated using ChemDraw.

    Physicochemical and Pharmacokinetic Properties

    • Lipophilicity : The indole group increases logP compared to morpholine () or triazole () analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .
    • Metabolic Stability : The methyl acetate group is prone to esterase-mediated hydrolysis, a trait shared with analogs like .

    Biological Activity

    Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

    Chemical Structure and Properties

    The compound has the following chemical properties:

    PropertyDetails
    CAS Number 884422-01-9
    Molecular Formula C24H23FN4O3
    Molecular Weight 434.5 g/mol
    SMILES Notation COC(=O)Cc1[nH]n(-c2ccc(F)cc2)c(=O)c1C(C)=NCCc1c[nH]c2ccccc12

    COX-II Inhibition

    Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in inflammation and pain pathways. In vitro assays demonstrated that derivatives of pyrazole compounds, including this one, exhibit varying degrees of COX-II inhibition. For instance, some analogs showed IC50 values as low as 0.52 μM against COX-II, indicating significant potency compared to standard drugs like Celecoxib .

    Anticancer Activity

    The compound's structure suggests potential anticancer properties, particularly through its interactions with signaling pathways. A study on related compounds indicated that they could suppress the growth and invasion of cancer cells by inhibiting Notch-Akt signaling pathways, which are crucial in various cancers, including breast cancer . The ability to induce apoptosis in cancer cells further supports its therapeutic potential.

    Case Studies and Experimental Data

    • COX-II Selectivity : Research has shown that this compound and its analogs were evaluated for their anti-inflammatory properties. The most potent compounds exhibited selectivity for COX-II over COX-I, minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
    • In Vivo Studies : In vivo assessments demonstrated that certain derivatives led to significant reductions in inflammation and pain responses in animal models. For example, one study reported a 64.28% inhibition of inflammation compared to 57.14% for the standard drug Celecoxib .
    • Antitumor Effects : Related compounds have been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism suggests a promising avenue for developing new anticancer therapies based on the structural framework of this compound .

    Q & A

    Basic: What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

    Methodological Answer:
    The compound can be synthesized via multi-step condensation reactions starting from 1-(4-fluorophenyl)pyrazole precursors. Key steps include:

    • Knoevenagel condensation to form the ethylidene moiety, using ethanol as a solvent and sodium acetate as a catalyst at 100°C for 2 hours .
    • Amine coupling with 2-(1H-indol-3-yl)ethylamine under inert conditions to avoid oxidation of the indole ring .
      For yield optimization:
    • Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity) .
    • Use Bayesian optimization or heuristic algorithms to iteratively refine conditions, as demonstrated in flow-chemistry systems .

    Basic: What analytical techniques are critical for confirming the compound’s structure and stereochemistry?

    Methodological Answer:

    • Single-crystal X-ray diffraction is definitive for confirming the (4Z)-configuration and molecular geometry .
    • NMR spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify aromatic protons (δ 7.1–8.3 ppm for fluorophenyl/indole) and the methyl ester group (δ 3.7 ppm) .
    • Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 506.1932) .

    Advanced: How can researchers address contradictions in spectroscopic data during structural validation?

    Methodological Answer:
    Contradictions (e.g., unexpected coupling constants or chemical shifts) require:

    • Comparative analysis with structurally analogous compounds, such as (4Z)-pyrazol-3-yl acetates .
    • DFT calculations to simulate NMR spectra and validate experimental data against theoretical models .
    • Heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguities in proton-carbon connectivity .

    Advanced: What strategies are effective for optimizing the compound’s stereochemical purity during synthesis?

    Methodological Answer:

    • Chiral HPLC with amylose-based columns to separate enantiomers, if racemization occurs during amine coupling .
    • Temperature control : Maintain reactions below 60°C to prevent Z→E isomerization of the ethylidene group .
    • Circular Dichroism (CD) to monitor stereochemical integrity post-synthesis .

    Advanced: How can computational modeling predict biological activity, and what assays validate these predictions?

    Methodological Answer:

    • Molecular docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (indole moiety relevance) .
    • MD simulations to assess binding stability over 100 ns trajectories .
    • In vitro validation :
      • Kinase inhibition assays (IC50_{50} determination) for anticancer potential .
      • Cellular uptake studies using fluorescence-tagged analogs to evaluate blood-brain barrier permeability .

    Basic: What methods assess the compound’s thermal stability and degradation pathways?

    Methodological Answer:

    • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen to identify decomposition thresholds (>200°C typical for fluorophenyl derivatives) .
    • DSC : Detect phase transitions (e.g., melting points) and recrystallization behavior .
    • LC-MS/MS to characterize degradation products (e.g., ester hydrolysis to carboxylic acid) .

    Advanced: How can solubility challenges in aqueous buffers be mitigated for in vivo studies?

    Methodological Answer:

    • Co-solvent systems : Use PEG-400/water (20:80 v/v) to enhance solubility without precipitation .
    • Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .
    • Nanonization : Reduce particle size to <200 nm via wet milling, improving bioavailability .

    Advanced: What experimental designs resolve conflicting bioactivity data across different cell lines?

    Methodological Answer:

    • Dose-response matrix : Test 5–100 µM concentrations in triplicate across cell lines (e.g., HEK-293 vs. HeLa) .
    • Pathway enrichment analysis (KEGG/GO) to identify cell-specific signaling mechanisms .
    • CRISPR knockouts of suspected targets (e.g., 5-HT receptors) to confirm on-/off-target effects .

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